2',4'-Dihydroxy-4-methoxychalcone
Overview
Description
2’,4’-Dihydroxy-4-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It has been used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .
Synthesis Analysis
The compound 2’,4’-Dihydroxy-4-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehyde (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-4-methoxychalcone is characterized by a molecular weight of 270.28 g/mol and a mono-isotopic mass of 270.089203 Da . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Chemical Reactions Analysis
The chalcone (1.0 mmol) and thiourea (2.0 mmol) prepared in 10 mL of absolute ethanol were stirred for 10-15 minutes, and then alcoholic solution of KOH (0.002 mol, 10.0 ml) was added in portions. The obtained reaction mixture was refluxed further for 5-6 hours .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 499.4±37.0 °C at 760 mmHg, and a flash point of 189.0±20.0 °C . It also has a molar refractivity of 77.6±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 210.7±3.0 cm3 .Scientific Research Applications
Anticancer Properties
2',4'-Dihydroxy-4-methoxychalcone has been synthesized and tested for its cytotoxicity activity as an anticancer agent against various cancer cell lines. In vitro studies have shown significant cytotoxic activity against cervical (Hela), colon (WiDr), and breast (T47D) cancer cells. Specifically, 2',4'-dihydroxy-3-methoxychalcone exhibited strong anticancer activities with IC50 values below 20 µg/mL, indicating its potential as an inhibitor in these cancer cell lines (Matsjeh, Swasono, Anwar, Solikhah, & Lestari, 2017).
Compound Synthesis and Characterization
The compound has been synthesized through Claisen-Schmidt reaction and characterized using various spectroscopic methods. This includes Fourier-transform infrared spectroscopy (FT-IR), thin-layer chromatography (TLC) Scanner, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectrometer (Matsjeh et al., 2017).
Derivatives and Related Compounds
Other derivatives and related compounds, such as 7-hydroxy-4’-methoxyflavanone and 7-hydroxy-4’-methoxyflavone, have been synthesized from this compound. These compounds also exhibit cytotoxic activity against cancer cells, highlighting the versatility and potential of derivatives of this compound in cancer research (Matsjeh, Anwar, Solikhah, Farah, & Nurfitria, 2017).
Photochromic Properties
The photochromic system of 2-hydroxy-4′-methoxychalcone, a related compound, has been explored for its potential in photon-mode erasable optical memory systems. It offers a nondestructive readout ability and has shown fatigue-resistant properties in at least 10 write-and-erase cycles (Horiuchi, Shirase, Okutsu, Matsushima, & Hiratsuka, 2000).
Cytoprotective Effects
2',4'-Dihydroxychalcone and its derivatives have been investigated for their cytoprotective effects. Studies have shown significant preventive effects in treatment against gastroduodenal injury induced by ethanol in rats, potentially due to their radical scavenging activity (de la Rocha, María, Gianello, & Pelzer, 2003).
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Chalcones typically exert their effects by interacting with their targets and modulating their activity . This can lead to changes in cellular processes and responses.
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways, often related to their targets . The downstream effects of these pathway modulations can vary widely, depending on the specific chalcone and its targets.
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Chalcones are known to have a variety of effects at the molecular and cellular levels, often related to their modulation of target activity and biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dihydroxy-4-methoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-10,17,19H,1H3/b9-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQFDIWPRFKSP-RUDMXATFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13351-10-5 | |
Record name | 2'4'-Dihydroxy-4-methoxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13351-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 2',4'-Dihydroxy-4-methoxychalcone?
A1: Research indicates that this compound exhibits potent anti-inflammatory activity. Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) . This anti-inflammatory effect is attributed to the compound's ability to suppress the induction of cyclooxygenase-2 (COX-2) , an enzyme involved in the production of PGE2. Additionally, it has shown antileishmanial activity against various Leishmania species .
Q2: How does the structure of this compound relate to its anti-inflammatory activity?
A2: Research suggests that the presence of the 4'-methoxyl group in this compound is crucial for its potent inhibitory activity against PGE2 production . Studies comparing different 2'-hydroxychalcone derivatives indicate that compounds with this specific structural feature exhibit enhanced anti-inflammatory effects.
Q3: What is the role of this compound in the synthesis of other flavonoids?
A3: this compound serves as a key intermediate in the synthesis of various flavonoids. It can undergo cyclization reactions to form flavanones, such as 7-hydroxy-4'-methoxyflavanone, which can be further oxidized to yield flavones like 7-hydroxy-4'-methoxyflavone . These reactions highlight the versatility of this compound as a starting material for synthesizing structurally diverse flavonoids with potential biological activities.
Q4: Has this compound been identified in natural sources?
A4: Yes, this compound has been isolated from various plant sources. It has been found in the fruits of Gymnocladus chinensis and the roots of Glossostemon bruguieri , among other plants.
Q5: How does this compound interact with the PfDHODH receptor?
A5: While specific details on the interaction are not provided in the research, a study utilizing structure-based drug design with the PfDHODH receptor, a potential drug target for malaria, identified this compound as a potential ligand . Further research is needed to elucidate the binding mode and potential implications for antimalarial drug development.
Q6: What spectroscopic data is available for characterizing this compound?
A6: Characterisation of this compound has been achieved using techniques such as FT-IR, GC-MS, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.